molecular formula C7H8ClNO3S B2480810 (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 2138023-72-8

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No. B2480810
CAS RN: 2138023-72-8
M. Wt: 221.66
InChI Key: VVPHHNHYTVSPNT-UHFFFAOYSA-N
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Description

“(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is an organic compound with the molecular weight of 221.66 . It is a derivative of oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom separated by a carbon atom .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Electrochemical Properties

Methanesulfonyl chloride, a related compound, forms a room temperature ionic liquid with AlCl3. This has been studied for its electrochemical properties in the context of sodium insertion into vanadium pentoxide (V2O5) films, suggesting potential applications in battery technology and electrochemistry (Su, Winnick, & Kohl, 2001).

Synthesis of Heterocyclic Compounds

Studies on compounds like 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole, which bear structural similarities to (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride, have demonstrated their utility in synthesizing fused s-triazoles via intramolecular ring transformation. This highlights the potential of such compounds in organic synthesis and the development of novel heterocyclic systems (Sasaki, Ohno, & Ito, 1984).

NMR Studies and RNA-Cleaving DNA Enzymes

Methanesulfonyl chloride has been used in NMR studies related to the RNA-cleaving DNA enzyme. These studies offer insights into the structural and mechanistic aspects of biochemical processes, which could be relevant for research involving this compound (Choi, Han, Lee, Suh, & Choi, 2000).

Synthesis of Antibacterial Agents

Research on methanesulfonyl chloride derivatives has been conducted in the context of synthesizing broad-spectrum antibacterial agents. For example, ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in synthesizing potent antibacterial agents, demonstrates the potential pharmaceutical applications of these compounds (Hashimoto et al., 2007).

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPHHNHYTVSPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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